Flumizole

描述

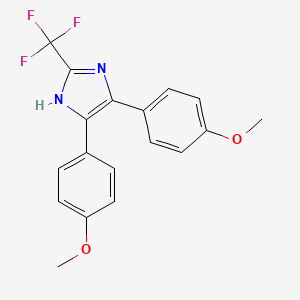

Structure

3D Structure

属性

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYFPDBMMYUPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190204 | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36740-73-5 | |

| Record name | Flumizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumizole's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with COX-1 and COX-2. This document summarizes the available quantitative data on its inhibitory potency, details relevant experimental protocols, and explores the downstream signaling pathways affected by its activity. Diagrams illustrating key pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's molecular interactions and functional consequences.

Introduction

This compound is recognized as a potent anti-inflammatory agent.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of the COX family of enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] Understanding the specific interactions of this compound with the two main isoforms of cyclooxygenase, COX-1 and COX-2, is crucial for elucidating its therapeutic efficacy and side-effect profile.

Quantitative Analysis of COX Inhibition

Table 1: Comparative Inhibitory Activity of this compound

| Compound | Target Enzyme System | Relative Potency | Reference |

| This compound | Prostaglandin Synthetase | Several-fold > Indomethacin | [1] |

| Indomethacin | Prostaglandin Synthetase | - | [1] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's anti-inflammatory effects stem from its ability to block the cyclooxygenase activity of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting this crucial step, this compound effectively reduces the production of these inflammatory mediators.

The Arachidonic Acid Cascade

The inhibition of COX enzymes by this compound directly impacts the arachidonic acid cascade, a major signaling pathway in the inflammatory response.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Protocols

The following section outlines the general methodology for a prostaglandin synthetase assay, similar to the one used in the initial characterization of this compound.

Prostaglandin Synthetase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on the synthesis of prostaglandins from arachidonic acid.

Materials:

-

Microsomal preparation of prostaglandin synthetase (from sources such as bovine seminal vesicles or ram seminal vesicles)

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference compound (Indomethacin) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Buffer solution (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., glutathione, hydroquinone)

-

Method for quantifying prostaglandin production (e.g., spectrophotometry, radioimmunoassay, or liquid chromatography-mass spectrometry)

Procedure:

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from the appropriate tissue source through differential centrifugation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, cofactors, and the enzyme preparation.

-

Inhibitor Incubation: The test compound (this compound) or reference compound (indomethacin) at various concentrations is pre-incubated with the enzyme mixture for a defined period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Termination of Reaction: The reaction is terminated, often by the addition of an acid.

-

Quantification of Prostaglandins: The amount of prostaglandins produced is quantified using a suitable analytical method.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Caption: Workflow for a Prostaglandin Synthetase Inhibition Assay.

Downstream Signaling Pathways

Beyond the direct inhibition of prostaglandin synthesis, the effects of this compound can extend to the modulation of downstream pro-inflammatory signaling pathways. While direct studies on this compound are limited, research on related compounds suggests a potential mechanism involving the downregulation of key inflammatory signaling cascades. For instance, a derivative of squamosamide, a compound with structural similarities to this compound's core, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the TAK-IKK and TAK-JNK/p38 MAPK pathways. This suggests that this compound may also exert its anti-inflammatory effects by interfering with these upstream signaling molecules, ultimately leading to reduced expression of pro-inflammatory genes.

Caption: Potential Downstream Signaling Pathways Modulated by this compound.

Conclusion

This compound is a potent inhibitor of cyclooxygenase enzymes, with an efficacy reported to be several times that of indomethacin. Its primary mechanism of action involves the blockade of prostaglandin synthesis from arachidonic acid, a cornerstone of the inflammatory response. While specific quantitative data on its differential inhibition of COX-1 and COX-2 are not extensively documented in recent literature, its established potency underscores its significance as an anti-inflammatory agent. Further research, including detailed kinetic studies and molecular docking analyses, would provide a more complete understanding of this compound's interaction with COX isoforms and could inform the development of next-generation anti-inflammatory therapeutics. The potential for this compound to modulate upstream signaling pathways such as the TAK1-mediated cascades presents an exciting avenue for future investigation into its broader anti-inflammatory mechanisms.

References

Flumizole: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed information on its mechanism of action, alongside relevant experimental protocols and key data, are presented to support further research and development efforts in the field of anti-inflammatory therapeutics.

Chemical Structure and Identification

This compound, chemically known as 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole, is a heterocyclic compound with a central imidazole ring.[1] This core structure is substituted with two p-methoxyphenyl groups at positions 4 and 5, and a trifluoromethyl group at position 2.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole |

| CAS Number | 36740-73-5 |

| Molecular Formula | C₁₈H₁₅F₃N₂O₂ |

| SMILES | COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC |

| InChI Key | OPYFPDBMMYUPME-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 348.32 g/mol | [1] |

| Appearance | Solid (form not specified) | [1] |

| Solubility | Poorly water-soluble | [1] |

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

Prostaglandin Synthesis Pathway Inhibition

The inhibition of COX by this compound blocks the synthesis of prostaglandins, thereby reducing the inflammatory response. The following diagram illustrates the signaling pathway.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole) is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be adapted from the synthesis of similar 2,4,5-trisubstituted imidazoles. A common method involves a three-component condensation reaction.

General Synthetic Workflow:

Note: This represents a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the inhibitory potency of this compound against COX-1 and COX-2, a standard in vitro assay can be employed. The following protocol is a general guideline.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin (cofactor)

-

Tris-HCl buffer

-

This compound (test compound)

-

Indomethacin or Celecoxib (reference inhibitors)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing Tris-HCl and hematin.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate containing the reaction buffer.

-

Add various concentrations of this compound (or reference inhibitor) to the wells and pre-incubate.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the COX enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for COX Inhibition Assay:

Conclusion

This compound is a potent non-steroidal anti-inflammatory agent with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of cyclooxygenase enzymes. While its high potency is documented, further studies to precisely quantify its inhibitory activity against COX-1 and COX-2 isoforms are warranted to fully characterize its selectivity and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating continued investigation into this compound and its potential applications.

References

Flumizole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flumizole, a non-steroidal anti-inflammatory drug (NSAID). This document outlines its core physicochemical properties, mechanism of action, and includes detailed experimental protocols and quantitative data for researchers in drug development.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 36740-73-5 | [1][2] |

| Molecular Weight | 348.32 g/mol | [1][2] |

| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | [1] |

Mechanism of Action: Cyclooxygenase Inhibition

This compound functions as a potent anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The primary mechanism involves blocking the synthesis of prostaglandin E2 (PGE2).

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

References

Flumizole: A Technical Guide to a Nonsteroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) identified as a potent inhibitor of the cyclooxygenase (COX) enzyme.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its anti-inflammatory properties. The information presented is synthesized from foundational research and is intended to serve as a resource for professionals in drug discovery and development.

Introduction

This compound is a non-acidic imidazole derivative with demonstrated anti-inflammatory properties in various preclinical models.[4] As an NSAID, its primary therapeutic effect is derived from the inhibition of prostaglandin synthesis. Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain, and fever. By targeting the COX enzymes responsible for prostaglandin production, this compound effectively mitigates these processes.

Mechanism of Action: Cyclooxygenase Inhibition

The anti-inflammatory effects of this compound are attributed to its inhibition of cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.

The therapeutic efficacy of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. The specific selectivity of this compound for COX-1 versus COX-2 has not been extensively reported in the publicly available literature. Foundational studies on this compound predate the routine differentiation of these isoenzymes.

Signaling Pathway of COX Inhibition

The following diagram illustrates the established pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Preclinical Pharmacology

Initial preclinical studies demonstrated that this compound is a potent anti-inflammatory agent in various animal models. Its activity has been reported to be several times that of indomethacin, a well-characterized NSAID, in specific assays.

Quantitative Data

| Assay | Test System | This compound Activity | Reference Compound (Indomethacin) Activity | Reference |

| Anti-inflammatory | Rat Foot Edema | Several-fold more potent | - | |

| Enzyme Inhibition | Prostaglandin Synthetase | Several-fold more potent | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vivo Anti-Inflammatory Assay: Rat Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (150-200g) are typically used.

-

Groups: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and this compound treatment groups.

-

Dosing: this compound or the reference drug is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

References

An In-depth Technical Guide to the In Vitro Activity of Flumizole and the Antifungal Agent Flutrimazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query focused on the in vitro antifungal activity of Flumizole. However, a comprehensive literature review reveals that this compound is consistently identified as a non-steroidal anti-inflammatory drug (NSAID), not a primary antifungal agent.[1][2][3] Its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1] It is possible that this compound has been confused with Flutrimazole, an imidazole derivative with a similar name and documented broad-spectrum antifungal activity.[4] This guide will first clarify the established in vitro activity of this compound and then provide a detailed overview of the in vitro antifungal activity of Flutrimazole, adhering to the requested technical format.

Part 1: this compound - An Anti-Inflammatory Agent

This compound is a non-steroidal anti-inflammatory drug. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins.

Mechanism of Action: COX Inhibition

The anti-inflammatory effect of this compound is achieved by blocking the action of COX enzymes, which in turn reduces the synthesis of prostaglandins that mediate pain and inflammation.

Caption: Mechanism of action of this compound as a COX inhibitor.

Part 2: Flutrimazole - An Antifungal Agent

Flutrimazole is a topical imidazole antifungal agent with potent, broad-spectrum in vitro activity against a variety of pathogenic fungi, including dermatophytes, filamentous fungi, and yeasts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Similar to other imidazole antifungals, Flutrimazole's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. It specifically targets and inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for converting lanosterol into ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane's structure and function and leading to fungal cell death.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data: In Vitro Activity of Flutrimazole

The following tables summarize the reported quantitative data for the in vitro activity of Flutrimazole against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Flutrimazole

| Fungal Group/Species | MIC Range (µg/mL) | Comparator Drug & MIC (µg/mL) | Reference |

|---|---|---|---|

| Dermatophytes, filamentous fungi, and yeasts | 0.025 - 5.0 | Bifonazole (≥1 order of magnitude higher) |

| Scopulariopsis brevicaulis (8 strains) | 0.15 - 0.6 | Clotrimazole (0.3 - 2.5) | |

Table 2: IC₅₀ Value of Flutrimazole

| Assay | Target Organism | IC₅₀ Value | Reference |

|---|

| Ergosterol Biosynthesis Inhibition | Candida albicans (cell-free homogenate) | 0.071 µmol/L | |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of results.

1. Protocol for Broth Microdilution MIC Assay

This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Caption: Experimental workflow for a broth microdilution MIC assay.

Methodology Details:

-

Inoculum Preparation: Fungal isolates are subcultured to ensure viability. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

-

Plate Preparation: A 96-well microtiter plate is used. A stock solution of the antifungal agent is serially diluted in a liquid medium such as RPMI 1640 broth.

-

Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a duration that allows for adequate growth in the control wells (typically 24 to 48 hours for yeasts).

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (e.g., ~80% inhibition for azoles against dermatophytes) compared to the drug-free growth control well.

2. Protocol for Ergosterol Biosynthesis Inhibition Assay

This protocol outlines a method to quantify the total cellular ergosterol content to measure the direct impact of an antifungal agent on its synthesis.

Methodology Details:

-

Fungal Culture: The fungal isolate (e.g., Candida albicans) is grown in a suitable broth medium containing various sub-inhibitory concentrations of Flutrimazole, alongside a no-drug control.

-

Cell Harvesting: After a set incubation period (e.g., 16 hours), cells are harvested by centrifugation, washed with sterile water, and the cell pellet is collected.

-

Saponification: The cell pellet is treated with a solution of potassium hydroxide in ethanol and heated. This process breaks down the cell walls and hydrolyzes fatty esters.

-

Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the mixture using an organic solvent like n-heptane.

-

Spectrophotometric Analysis: The absorbance of the extracted sterol fraction is measured with a spectrophotometer between 240 and 300 nm. Ergosterol has a characteristic four-peaked absorbance curve. The quantity of ergosterol is calculated from the absorbance values, and the percentage of inhibition at each drug concentration is determined relative to the no-drug control. The IC₅₀ is the drug concentration that causes a 50% reduction in total ergosterol content.

References

Flumizole's Effect on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated potent inhibition of prostaglandin synthesis.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its effect on the cyclooxygenase (COX) pathway. It includes a summary of available quantitative data, detailed experimental protocols representative of those used to characterize NSAIDs, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the active site of COX enzymes, this compound prevents the synthesis of these pro-inflammatory molecules.

Quantitative Data

Table 1: Inhibitory Activity of this compound on Prostaglandin Synthesis

| Compound | Inhibitory Activity vs. Prostaglandin Synthetase | Source |

| This compound | Several-fold more potent than indomethacin |

For comparative context, below are the reported IC50 values for indomethacin against COX-1 and COX-2 from a study using human articular chondrocytes. These values provide a benchmark for understanding the potential potency of this compound.

Table 2: Comparative IC50 Values for Indomethacin

| Compound | Target | IC50 (µM) | Source | |---|---|---| | Indomethacin | COX-1 | 0.063 | | | Indomethacin | COX-2 | 0.48 | |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the effect of compounds like this compound on prostaglandin synthesis. While the specific protocols used for the initial characterization of this compound are not publicly detailed, these methods reflect current standards in the field.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method to determine the IC50 of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the test compound dilutions, and the COX-1 or COX-2 enzyme.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Create a dose-response curve by plotting the percentage of PGE2 inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the COX enzyme activity.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibition of COX enzymes in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin)

-

Test compound (e.g., this compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

Incubator

Procedure:

-

Divide the heparinized blood into aliquots.

-

To measure COX-1 inhibition, incubate blood aliquots with various concentrations of the test compound. Allow the blood to clot, which induces platelet activation and TXB2 production via COX-1.

-

To measure COX-2 inhibition, incubate blood aliquots with various concentrations of the test compound and LPS to induce COX-2 expression in monocytes.

-

After incubation, centrifuge the samples to separate the plasma or serum.

-

Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma/serum using the respective EIA kits.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Visualizations

Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound

Caption: Inhibition of COX-1 and COX-2 by this compound blocks prostaglandin synthesis.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on COX enzymes in vitro.

Logical Relationship of COX Inhibition and Anti-inflammatory Effect

Caption: The logical cascade from this compound administration to its therapeutic effects.

References

Flumizole: A Technical Overview of its Anti-inflammatory Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory properties. This technical guide delves into the core principles of this compound's anti-inflammatory effects, primarily focusing on its established mechanism of action as a cyclooxygenase (COX) inhibitor. While specific data on its COX isoform selectivity and effects on downstream signaling pathways are limited in publicly available literature, this document synthesizes the foundational knowledge of its primary mechanism and the experimental protocols used to characterize its anti-inflammatory activity.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory effect of this compound stems from its inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation.

By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response. The specific selectivity of this compound for COX-1 versus COX-2 has not been detailed in the available scientific literature. This selectivity is a critical factor for NSAIDs, as selective inhibition of COX-2 is generally associated with a lower risk of gastrointestinal side effects compared to non-selective or COX-1 selective inhibitors.

Signaling Pathway: The Cyclooxygenase Cascade

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the pathway inhibited by this compound.

Quantitative Data on Anti-inflammatory Activity

The foundational research on this compound demonstrated its potent anti-inflammatory activity in preclinical models.[1] While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the initial studies provided comparative data against a well-established NSAID, indomethacin.

| Experimental Model | Parameter | This compound | Indomethacin | Reference |

| Carrageenan-induced Rat Paw Edema | Anti-inflammatory Activity | Several-fold more potent | - | [1] |

| Prostaglandin Synthetase Inhibition | Inhibitory Activity | Several-fold more potent | - | [1] |

Note: The term "several-fold more potent" is based on the abstract of the primary literature, and the precise quantitative values are not available in the public domain.[1]

Key Experimental Protocols

The anti-inflammatory properties of this compound were primarily characterized using two key in vivo and in vitro assays. The following sections provide detailed, representative methodologies for these experiments.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan in rats.

Experimental Workflow:

Methodology:

-

Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Control group (vehicle)

-

This compound-treated groups (various doses)

-

Positive control group (e.g., Indomethacin)

-

-

Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where: Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

-

In Vitro Anti-inflammatory Activity: Prostaglandin Synthetase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of the COX enzyme.

Objective: To determine the in vitro inhibitory activity of a test compound on prostaglandin synthesis from arachidonic acid.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase (COX) is prepared from a suitable tissue source, such as bovine seminal vesicles or ram seminal vesicles.

-

Reaction Mixture: The reaction mixture typically contains:

-

Buffer (e.g., Tris-HCl)

-

Cofactors (e.g., glutathione, hydroquinone)

-

Enzyme preparation

-

Test compound (this compound) or vehicle at various concentrations

-

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid (often radiolabeled, e.g., [14C]-arachidonic acid).

-

Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 10-20 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., citric acid or formic acid).

-

Extraction and Analysis: The formed prostaglandins are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The amount of prostaglandin produced is quantified, often by techniques such as thin-layer chromatography (TLC) followed by scintillation counting (if a radiolabeled substrate is used) or by specific enzyme immunoassays (EIA) for prostaglandins like PGE2.

-

Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Potential Effects on Other Inflammatory Pathways

While the primary mechanism of this compound is COX inhibition, it is plausible that, like other NSAIDs, it may influence other signaling pathways involved in inflammation. However, there is a lack of specific research on this compound's effects on these pathways. For context, other NSAIDs have been shown to modulate:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some NSAIDs have been reported to inhibit the activation of NF-κB.

-

Cytokine Production: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in orchestrating the inflammatory response. Some NSAIDs can suppress the production of these cytokines.

Further research is required to elucidate whether this compound exerts any significant effects on these or other inflammatory signaling cascades.

Conclusion

This compound is a potent nonsteroidal anti-inflammatory agent whose primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. Its efficacy has been demonstrated in preclinical models of inflammation. While detailed information regarding its COX isoform selectivity and its effects on other inflammatory signaling pathways like NF-κB is not currently available, the foundational principles of its anti-inflammatory action are well-established within the framework of NSAID pharmacology. The experimental protocols outlined in this guide provide a basis for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.

References

Flumizole's Potential Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a non-steroidal anti-inflammatory drug (NSAID) with a trifluoromethyl-substituted imidazole core. First described in the mid-1970s, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's established and potential therapeutic targets. While direct quantitative data for this compound is limited in publicly accessible literature, this document compiles analogous data from structurally related compounds to provide a comprehensive overview. Detailed experimental protocols for assessing the anti-inflammatory and COX-inhibitory activity of compounds like this compound are provided, alongside visualizations of the key signaling pathways involved.

Primary Therapeutic Target: Cyclooxygenase (COX)

This compound is categorized as an anti-inflammatory agent that functions through the inhibition of prostaglandin synthetase, now known as cyclooxygenase (COX).[1] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis is a hallmark of NSAIDs.[2] this compound has been shown to be a potent anti-inflammatory agent in animal models, with an inhibitory activity severalfold that of indomethacin in rat foot edema and prostaglandin synthetase tests.[1]

Data Presentation: COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 9.4 | 0.08 | 117.5 | [3] |

| Ibuprofen | 2.19 | - | - | [4] |

| Indomethacin | - | - | - | - |

| Imidazole Derivative (Compound 5b) | >100 | 8.2 | >12.1 | |

| Imidazole Derivative (Compound 2c) | - | 0.71 | 115 | - |

| Pyrazolyl-Thiazolinone Derivative (PYZ32) | - | 0.5 | - |

Note: The absence of specific data for this compound highlights a gap in the current understanding and an opportunity for further research.

Signaling Pathway: Arachidonic Acid Cascade

The primary signaling pathway targeted by this compound is the arachidonic acid cascade, which leads to the production of prostaglandins.

References

- 1. This compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Flumizole in the In Vivo Rat Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory activity in preclinical studies.[1][2] One of the key models used to evaluate the efficacy of NSAIDs is the carrageenan-induced rat paw edema model, which mimics the physiological processes of acute inflammation. This document provides detailed protocols and application notes for studying the effects of this compound in this model.

Data Presentation

Table 1: Effect of a Typical NSAID (Indomethacin) on Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |

| Control (Vehicle) | - | 1.25 ± 0.08 | - |

| Indomethacin | 5 | 0.68 ± 0.05 | 45.6% |

| Indomethacin | 10 | 0.45 ± 0.04 | 64.0% |

| Indomethacin | 20 | 0.28 ± 0.03* | 77.6% |

*p < 0.05 compared to the control group.

Table 2: Time Course of Anti-Inflammatory Effect of a Typical NSAID (Indomethacin)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 1 hr | % Inhibition of Edema at 2 hr | % Inhibition of Edema at 3 hr | % Inhibition of Edema at 4 hr | % Inhibition of Edema at 5 hr |

| Indomethacin | 10 | 35.2% | 58.1% | 64.0% | 55.3% | 48.9% |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Protocol

This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of a test compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Carrageenan (lambda, type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Saline solution (0.9% NaCl)

-

Plethysmometer

-

Animal handling and dosing equipment (e.g., oral gavage needles)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group 1: Control (Vehicle)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Group 3 onwards: this compound (various doses)

-

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound or the vehicle orally (or via the desired route) to the respective groups. The positive control group receives the standard drug.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Baseline paw volume

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

-

Visualizations

Caption: Experimental workflow for the carrageenan-induced rat paw edema model.

Mechanism of Action of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).

The inflammatory response to carrageenan is biphasic. The initial phase involves the release of histamine and serotonin. The later phase is associated with the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway is as follows:

-

Cell Membrane Phospholipid Disruption: The inflammatory stimulus (carrageenan) causes damage to cell membranes, leading to the release of arachidonic acid from phospholipids by the enzyme phospholipase A2.

-

Cyclooxygenase (COX) Pathway: Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandin H2 (PGH2).

-

Prostaglandin Synthesis: PGH2 is further converted by specific synthases into various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2. These prostaglandins are responsible for the classic signs of inflammation, including vasodilation, increased vascular permeability (leading to edema), and pain.

-

Inhibition by this compound: this compound, by inhibiting COX-1 and COX-2, blocks the conversion of arachidonic acid to PGH2, thereby reducing the synthesis of prostaglandins and mitigating the inflammatory response.

Caption: Simplified signaling pathway of inflammation and the inhibitory action of this compound.

References

Application Notes: Flumizole Cyclooxygenase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.[1][2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][4] The inhibition of COX-2 is a key therapeutic strategy for treating inflammation, pain, and fever. Flumizole is a known non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase. This document provides a detailed protocol for assessing the inhibitory activity of this compound against COX-1 and COX-2.

Principle of the Assay

The cyclooxygenase activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced from the substrate, arachidonic acid. The protocol involves incubating the COX-1 or COX-2 enzyme with the test compound, this compound, followed by the addition of arachidonic acid to initiate the enzymatic reaction. The reaction is then stopped, and the quantity of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in its absence.

Signaling Pathway

Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the this compound COX inhibition assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Human Recombinant COX-1 | Cayman Chemical | 60100 | -80°C |

| Human Recombinant COX-2 | Cayman Chemical | 60122 | -80°C |

| Arachidonic Acid | Sigma-Aldrich | A3611 | -20°C |

| Prostaglandin E2 EIA Kit | Cayman Chemical | 514010 | 4°C |

| This compound | Sigma-Aldrich | F8023 | Room Temp |

| Hematin | Sigma-Aldrich | H3281 | -20°C |

| Tris-HCl Buffer (1M, pH 8.0) | Thermo Fisher | 15568025 | Room Temp |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | 320331 | Room Temp |

| 96-well Microplate | Corning | 3590 | Room Temp |

Experimental Protocol

1. Reagent Preparation

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Solutions of this compound: Serially dilute the this compound stock solution in DMSO to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Solutions: Dilute human recombinant COX-1 and COX-2 in reaction buffer to the desired concentration (e.g., 10 units/well). Keep on ice.

-

Arachidonic Acid Solution: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Dilute to 100 µM in reaction buffer immediately before use.

-

Hematin Solution: Prepare a 10 mM stock solution of hematin in 0.1 M NaOH. Dilute to 10 µM in reaction buffer.

2. Assay Procedure

-

To each well of a 96-well microplate, add the following in the specified order:

-

140 µL of Reaction Buffer

-

10 µL of Hematin Solution (10 µM)

-

10 µL of Enzyme Solution (COX-1 or COX-2)

-

-

Add 2 µL of the this compound working solutions to the appropriate wells. For control wells (100% activity), add 2 µL of DMSO.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Arachidonic Acid Solution (100 µM) to each well.

-

Incubate the plate at 37°C for 2 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl to each well.

-

Proceed with the quantification of PGE2 using a commercial ELISA kit, following the manufacturer's instructions.

3. Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2_inhibitor / PGE2_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Inhibition of COX-1 by this compound

| This compound (µM) | % Inhibition (Mean ± SD) |

| 0 (Control) | 0 ± 2.5 |

| 0.1 | 15.3 ± 3.1 |

| 1 | 48.7 ± 4.2 |

| 10 | 85.1 ± 2.8 |

| 100 | 98.2 ± 1.5 |

Table 2: Inhibition of COX-2 by this compound

| This compound (µM) | % Inhibition (Mean ± SD) |

| 0 (Control) | 0 ± 3.1 |

| 0.01 | 25.6 ± 4.5 |

| 0.1 | 52.1 ± 3.9 |

| 1 | 92.4 ± 2.1 |

| 10 | 99.1 ± 0.9 |

Table 3: Summary of IC50 Values for this compound

| Enzyme | IC50 (µM) | COX-1/COX-2 Selectivity Ratio |

| COX-1 | 1.05 | 11.05 |

| COX-2 | 0.095 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |

| Low signal in control wells | Inactive enzyme | Store enzymes at -80°C; avoid repeated freeze-thaw cycles. |

| Degraded arachidonic acid | Prepare arachidonic acid solution fresh. | |

| High background signal | Non-specific binding in ELISA | Follow ELISA kit washing instructions carefully. |

Conclusion

This protocol provides a reliable method for determining the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes. The use of a competitive ELISA for PGE2 quantification offers a sensitive and specific readout of enzyme activity. The results of this assay are crucial for characterizing the pharmacological profile of this compound and other potential COX inhibitors in drug discovery and development.

References

- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Flumizole in Cell-Based Inflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1] These application notes provide detailed protocols for utilizing this compound in a variety of cell-based inflammation assays to characterize its anti-inflammatory effects and elucidate its mechanism of action. The following protocols will enable researchers to assess the inhibitory activity of this compound on COX enzymes, quantify its impact on prostaglandin E2 (PGE2) production, and investigate its potential effects on key inflammatory signaling pathways such as NF-κB.

Data Presentation

The following tables summarize representative quantitative data for the described cell-based assays. As specific IC50 values for this compound in cell-based assays are not widely published, the expected potency is extrapolated from in vivo and prostaglandin synthetase test data, where it was found to be several-fold more potent than indomethacin.[1]

Table 1: COX Inhibition Assay

| Compound | Target | IC50 (µM) - Estimated |

| This compound | COX-1 | 0.1 - 1 |

| This compound | COX-2 | 0.01 - 0.1 |

| Indomethacin (Control) | COX-1 | ~1 |

| Indomethacin (Control) | COX-2 | ~0.1 |

Table 2: PGE2 Production Inhibition in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | PGE2 Production (% of Control) |

| Vehicle Control | - | 100% |

| This compound | 0.01 | ~75% |

| This compound | 0.1 | ~40% |

| This compound | 1 | ~15% |

| Indomethacin | 0.1 | ~50% |

| Indomethacin | 1 | ~20% |

Table 3: NF-κB Activation in TNF-α-Stimulated Reporter Cells

| Treatment | Concentration (µM) | NF-κB Activity (Fold Induction) |

| Unstimulated Control | - | 1 |

| TNF-α Control | - | 10 - 15 |

| This compound + TNF-α | 1 | To be determined |

| This compound + TNF-α | 10 | To be determined |

| BAY 11-7082 (Control) + TNF-α | 10 | 2 - 4 |

Table 4: Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs

| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Vehicle Control | - | < 50 | < 50 |

| LPS Control | - | 1000 - 2000 | 1500 - 3000 |

| This compound + LPS | 1 | To be determined | To be determined |

| This compound + LPS | 10 | To be determined | To be determined |

| Dexamethasone (Control) + LPS | 1 | 200 - 400 | 300 - 600 |

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Pathway and Inhibition by this compound

Caption: Inhibition of the COX pathway by this compound.

Experimental Workflow for PGE2 Quantification

Caption: Workflow for measuring PGE2 production.

NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

This compound

-

Indomethacin (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Method:

-

Prepare a 10X working solution of this compound and Indomethacin in COX Assay Buffer.

-

Add 10 µL of the 10X inhibitor solutions to the appropriate wells of the 96-well plate. For the enzyme control (no inhibitor) and solvent control, add 10 µL of COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value.

Prostaglandin E2 (PGE2) Production Assay

This assay quantifies the reduction of PGE2 production in response to an inflammatory stimulus in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cells (or other suitable cell line, e.g., PBMCs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Indomethacin (positive control)

-

PGE2 ELISA kit

-

96-well cell culture plate

Method:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include an unstimulated control.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[2][3]

Data Analysis:

-

Generate a standard curve using the PGE2 standards provided in the ELISA kit.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Determine the percent inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

NF-κB Reporter Assay

This assay assesses the impact of this compound on the NF-κB signaling pathway using a luciferase reporter system.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Complete cell culture medium

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulus

-

This compound

-

A known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control

-

Luciferase assay reagent

-

Luminometer

-

96-well white, clear-bottom plate

Method:

-

Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

After stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

-

Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls.

-

Determine the percent inhibition of NF-κB activation for each concentration of this compound.

Pro-inflammatory Cytokine Production Assay

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α and IL-6

Method:

-

Plate PBMCs or differentiated THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Data Analysis:

-

Generate standard curves for TNF-α and IL-6.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percent inhibition of cytokine production for each concentration of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound in cell-based assays. By systematically evaluating its effects on COX activity, prostaglandin production, and key inflammatory signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables offer a baseline for expected outcomes, while the detailed methodologies and visual workflows facilitate the practical implementation of these assays in a research setting.

References

Flumizole Formulation for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzyme.[1] A primary challenge in the preclinical development of this compound for animal studies is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, focusing on methods to enhance its solubility and ensure consistent exposure in animal models.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | PubChem |

| Molecular Weight | 348.32 g/mol | PubChem |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO, insoluble in water. | MedKoo Biosciences |

Recommended Formulations for Animal Studies

Due to its low water solubility, direct administration of this compound in an aqueous vehicle is not recommended. The following formulation strategies are suggested to improve its dissolution and absorption.

Solid Dispersion with Polyethylene Glycol (PEG) 6000

Solid dispersion is a proven technique to enhance the dissolution rate and bioavailability of poorly soluble drugs.[1] A formulation of this compound as a solid dispersion with PEG 6000 has been shown to improve its absorption in dogs.[1]

Suspension in Methylcellulose

For initial screening or when a solid dispersion is not feasible, a suspension in an aqueous vehicle containing a suspending agent like methylcellulose can be utilized. This method, however, may not overcome the inherent low solubility and could lead to more variable absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion with PEG 6000 (Melting Method)

This protocol is adapted from general methods for preparing solid dispersions of poorly soluble drugs with PEG 6000.

Materials:

-

This compound powder

-

Polyethylene Glycol (PEG) 6000

-

Mortar and pestle

-

Hot plate with magnetic stirrer

-

Beaker

-

Spatula

-

Sieve (e.g., 80-mesh)

-

Desiccator

Procedure:

-

Determine the Drug-to-Carrier Ratio: Start with a 1:1 and 1:2 weight ratio of this compound to PEG 6000. The optimal ratio may need to be determined experimentally.

-

Melting the Carrier: Accurately weigh the required amount of PEG 6000 and place it in a beaker on a hot plate. Heat the PEG 6000 to approximately 70-80°C with continuous stirring until it is completely melted.

-

Incorporation of this compound: Gradually add the accurately weighed this compound powder to the molten PEG 6000 while stirring continuously to ensure a homogenous dispersion.

-

Solidification: Once the this compound is completely dispersed, remove the beaker from the hot plate and rapidly cool the mixture in an ice bath to solidify the mass.

-

Pulverization and Sieving: Transfer the solidified mass to a mortar and pulverize it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.

-

Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

For Administration: The resulting powder can be filled into capsules for administration to larger animals like dogs or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose) for oral gavage in rodents.

Protocol 2: Preparation of this compound Suspension in Methylcellulose for Oral Gavage

This protocol is a standard method for preparing a suspension of a hydrophobic compound for oral administration in rodents.

Materials:

-

This compound powder (or solid dispersion from Protocol 1)

-

Methylcellulose (e.g., 400 cP)

-

Purified water

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinder

Procedure:

-

Prepare 0.5% Methylcellulose Solution:

-

Heat approximately one-third of the final required volume of purified water to 60-70°C.

-

Slowly add the methylcellulose powder to the hot water while stirring vigorously to wet the particles.

-

Remove the beaker from the heat and add the remaining two-thirds of the volume as cold water while continuing to stir.

-

Continue stirring the solution in a cold water bath until it becomes clear and viscous.

-

-

Prepare the this compound Suspension:

-

Accurately weigh the required amount of this compound powder to achieve the desired dose concentration (e.g., mg/mL).

-

Gradually add the this compound powder to the 0.5% methylcellulose solution while stirring continuously.

-

Use a homogenizer or sonicator to ensure a uniform and fine suspension, minimizing particle agglomeration.

-

-

Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before drawing each dose.

Pharmacokinetic Studies in Animal Models

To evaluate the in vivo performance of the this compound formulations, pharmacokinetic studies in species such as rats and dogs are essential.

Experimental Design

-

Animals: Use a sufficient number of animals per group (e.g., n=6-8) to ensure statistical power.

-

Dosing: Administer the prepared this compound formulation (e.g., solid dispersion or suspension) orally at a predetermined dose. Include a control group receiving the vehicle alone. For bioavailability determination, an intravenous formulation (e.g., this compound dissolved in DMSO and diluted with a suitable vehicle) would be required.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). The exact time points should be optimized based on the expected rapid absorption and short half-life of this compound (2-7 hours).[1]

-

Plasma Analysis: Separate plasma from the blood samples and analyze for this compound concentration using a validated analytical method such as LC-MS/MS.

Data Analysis

From the plasma concentration-time data, the following pharmacokinetic parameters should be calculated:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |

| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity. |

| t1/2 | Elimination half-life. |

| F (%) | Absolute bioavailability (requires intravenous data). |

Stability Considerations

-

Formulation Stability: The physical and chemical stability of the prepared formulations should be assessed under the intended storage conditions (e.g., refrigerated or room temperature). Visually inspect for any changes in appearance, such as precipitation or phase separation.

-

Forced Degradation Studies: To understand the degradation pathways, this compound can be subjected to stress conditions such as heat, humidity, light, acid, and base. Analysis of the stressed samples by a stability-indicating HPLC method can identify potential degradation products.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain.

Caption: this compound's inhibition of COX enzymes blocks prostaglandin synthesis.

Experimental Workflow for Formulation and In Vivo Testing

The following diagram outlines the logical flow from formulation development to in vivo pharmacokinetic assessment.

Caption: Workflow for this compound formulation and in vivo evaluation.

References

Application Notes and Protocols for Flumizole in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of the cyclooxygenase (COX) enzymes. Its poor aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions for in vitro studies. This document provides detailed protocols for the dissolution of this compound, focusing on the use of dimethyl sulfoxide (DMSO) as a solvent, and outlines its primary mechanism of action through the COX signaling pathway.

Solubility and Stock Solution Preparation

This compound is characterized by its low solubility in water and high solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] For in vitro experiments, particularly cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.

Recommended Solvents and Storage

Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1] It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.

Storage of Stock Solutions:

-

Long-term storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Short-term storage: For use within a few days to a week, the stock solution can be stored at 2-8°C.[1]

Quantitative Solubility Data

While specific quantitative solubility limits for this compound in various organic solvents are not widely published, practical experience indicates high solubility in DMSO. The following table summarizes the available information.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 40 mg/mL in DMSO has been reported as achievable.[2] This serves as a practical upper concentration for stock solution preparation. The precise upper limit of solubility has not been formally documented in readily available literature. |

| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |